molecular formula C17H12ClN5O5S B3751333 2-chloro-5-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide

2-chloro-5-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide

Cat. No. B3751333
M. Wt: 433.8 g/mol
InChI Key: AHQMGKKYIKRNKH-UHFFFAOYSA-N
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Description

The compound “2-chloro-5-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide” is an aromatic compound . It has a molecular formula of C13H10ClN3O5S, an average mass of 355.754 Da, and a monoisotopic mass of 355.002960 Da .


Synthesis Analysis

The synthesis of similar compounds involves several steps. For instance, the synthesis of 2-chloro-5-nitropyridine involves synthesizing 2-amino-5-nitropyridine, synthesizing 2-hydroxy-5-nitropyridine, and finally synthesizing the 2-chloro-5-nitropyridine . Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 . The compound also has spectra available for 2 NMR and 1 FTIR .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 355.754 Da and a monoisotopic mass of 355.002960 Da . Nitro compounds, in general, have high dipole moments, lower volatility than ketones of about the same molecular weight, and surprisingly low water solubility .

properties

IUPAC Name

2-chloro-5-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN5O5S/c18-15-7-4-12(23(25)26)10-14(15)16(24)21-11-2-5-13(6-3-11)29(27,28)22-17-19-8-1-9-20-17/h1-10H,(H,21,24)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQMGKKYIKRNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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